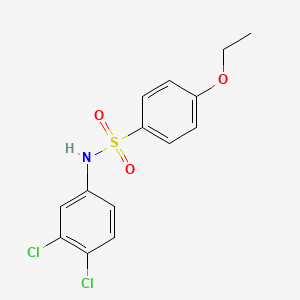
N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used in the medical field. It is a white crystalline powder that is soluble in organic solvents and slightly soluble in water. Diclofenac is used to treat pain, inflammation, and fever in various medical conditions, including arthritis, menstrual cramps, and postoperative pain.
作用机制
N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide works by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are inflammatory mediators that cause pain, swelling, and fever. By inhibiting the production of prostaglandins, N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to decrease the production of cytokines, chemokines, and other inflammatory mediators. It has also been shown to reduce the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10.
实验室实验的优点和局限性
N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide has several advantages for use in laboratory experiments. It is a well-established drug that has been extensively studied for its anti-inflammatory properties. It is also readily available and relatively inexpensive. However, there are some limitations to the use of N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide in laboratory experiments. It has been shown to have some toxic effects on certain cell types, such as chondrocytes. It also has a short half-life, which can make it difficult to maintain consistent drug levels over time.
未来方向
There are several future directions for research on N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide. One area of interest is the potential use of N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide in the treatment of cancer. It has been shown to have anti-tumor effects in several types of cancer cells. Another area of interest is the potential use of N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has been shown to have neuroprotective effects in animal models of these diseases. Additionally, there is ongoing research on the development of new formulations of N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide that can improve its efficacy and reduce its side effects.
合成方法
The synthesis of N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide involves the reaction of 4-chloroaniline with 2-chloro-4-nitrophenol to form 5-chloro-2-(4-chlorophenyl)amino-phenol. This compound is then reacted with ethyl chloroformate to form N-(4-chloro-2-hydroxyphenyl)-N-ethoxycarbonyl-4-chloroaniline. The final step involves the reaction of this compound with sodium sulfite to form N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide.
科学研究应用
N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been used to treat various medical conditions, including rheumatoid arthritis, osteoarthritis, ankylosing spondylitis, and gout. N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO3S/c1-2-20-11-4-6-12(7-5-11)21(18,19)17-10-3-8-13(15)14(16)9-10/h3-9,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZKIRITGXMZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorophenyl)-4-ethoxybenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


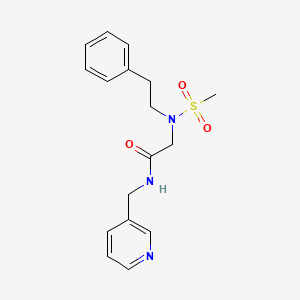
![N-[2-(acetylamino)phenyl]-2-methylpropanamide](/img/structure/B5726986.png)
![isopropyl {[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5726996.png)
![methyl 2-chloro-5-[(3,5-dimethoxybenzoyl)amino]benzoate](/img/structure/B5727014.png)
![methyl [(4-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B5727025.png)
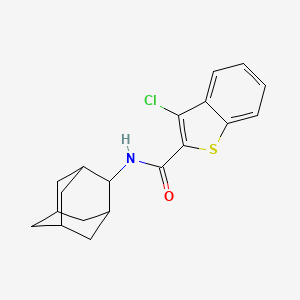
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-furamide](/img/structure/B5727046.png)

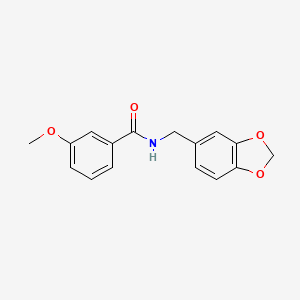

![3-(2-furylmethyl)-4-imino-1-methyl-1,3,4,5,6,7-hexahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5727070.png)
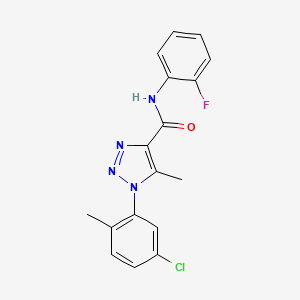
![1-(4-fluorophenyl)-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5727082.png)